molecular formula C12H11BrN2O2 B1522736 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine CAS No. 1159000-88-0

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine

Cat. No. B1522736
CAS RN: 1159000-88-0
M. Wt: 295.13 g/mol
InChI Key: DFRQBWBLLNYQKN-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is a chemical compound with the molecular formula C13H12BrNO2 . It has a molecular weight of 294.14 g/mol . The IUPAC name for this compound is 5-bromo-2-[(4-methoxyphenyl)methoxy]pyridine .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with a bromo group at the 5-position and a 4-methoxybenzyloxy group at the 2-position . The InChIKey for this compound is NCWXAIKSFAEBJX-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, bromopyrimidines are known to undergo nucleophilic displacement reactions .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 31.4 Ų . The compound has 4 rotatable bonds .

Scientific Research Applications

Antiviral Activity

One significant application of derivatives of 5-bromo-2-(4-methoxybenzyloxy)pyrimidine is in antiviral research. For instance, 2,4-diamino-6-hydroxypyrimidines substituted in position 5 have shown varying degrees of inhibitory activity against viruses. Specifically, some derivatives demonstrated marked inhibition of retrovirus replication in cell culture, indicating potential antiretroviral applications (Hocková et al., 2003).

Synthesis of Nitrogen Heterocycles

This compound is also involved in the synthesis of nitrogen heterocycles. These heterocycles have been prepared through various cyclization processes, and their mass spectral fragmentation patterns have been studied, showcasing their relevance in developing compounds with potential antimicrobial activity (Sherif, 2014).

Antimicrobial Activity

Compounds derived from 5-bromo-2-chloro-pyrimidine, a related compound, have shown promising results in antimicrobial studies. These derivatives, characterized by FT-IR, 1H NMR, and LC–MS spectral studies, exhibit potential as antimicrobial agents (Mallikarjunaswamy et al., 2017).

Spectroscopic Investigations

Spectroscopic studies, including FT-IR, FT-RAMAN, NMR, UV–Vis, have been conducted on 5-bromo-2-hydroxy pyrimidine, which is structurally related to this compound. These studies provide valuable insights into the molecular structure, electronic properties, and potential applications of such compounds (Chandralekha et al., 2020).

Radiosensitization in Cancer Research

5-Bromo-2-deoxyuridine, another structurally related compound, has been used as a radiosensitizer in cancer research. Its incorporation into DNA in place of thymidine has been quantitatively analyzed using high performance liquid chromatography, indicating its potential in enhancing the effectiveness of radiation therapy in cancer treatment (Stratford & Dennis, 1992).

properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-16-11-4-2-9(3-5-11)8-17-12-14-6-10(13)7-15-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRQBWBLLNYQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675120
Record name 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159000-88-0
Record name 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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